molecular formula C25H20N2O6S B11577144 ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11577144
M. Wt: 476.5 g/mol
InChI Key: WMWLJGPUUCPAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chromeno[2,3-c]pyrrole-dione derivatives fused with a thiazole-carboxylate moiety. Its structure features a 3-methoxyphenyl group at the 1-position of the chromeno-pyrrol-dione core and a 4-methyl-thiazole-5-carboxylate ester at the 2-position.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-4-32-24(30)22-13(2)26-25(34-22)27-19(14-8-7-9-15(12-14)31-3)18-20(28)16-10-5-6-11-17(16)33-21(18)23(27)29/h5-12,19H,4H2,1-3H3

InChI Key

WMWLJGPUUCPAIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrol ring system: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the chromeno-pyrrol ring system.

    Formation of the thiazole ring: This can be done through a cyclization reaction involving a thioamide and a halogenated compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s structural analogues differ primarily in substituent groups on the chromeno-pyrrol-dione core and thiazole-carboxylate side chain. Notable examples include:

Compound ID/Name Substituent on Phenyl Ring Thiazole Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxy 4-Methyl, Ethyl ester Not reported Electron-donating methoxy group; moderate lipophilicity from ethyl ester
ChemDiv 6391-0273 4-Dimethylamino 4-Methyl, Ethyl ester Not reported Electron-rich dimethylamino group; increased hydrogen-bonding potential
Methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (847858-14-4) 6,7-Dimethyl Methyl ester Not reported Reduced steric bulk; pyridinyl substitution may enhance metal coordination
879577-91-0 2-Methoxyethyl Dimethylaminoethyl Not reported Extended alkyl chain; tertiary amine for solubility modulation

Structural and Electronic Differences

  • Phenyl Ring Substitution: The target’s 3-methoxy group provides moderate polarity, while the dimethylamino group in ChemDiv 6391-0273 introduces stronger electron-donating and hydrogen-bonding capabilities . Compound 879577-91-0 features a methoxyethyl chain, increasing flexibility and hydrophilicity .
  • Thiazole Modifications: Ethyl vs. methyl esters (target vs. 847858-14-4) influence lipophilicity and metabolic stability. Ethyl esters generally exhibit slower hydrolysis . Compound 879577-91-0 replaces the thiazole-carboxylate with a dimethylaminoethyl group, altering charge and solubility .

Computational Similarity Analysis

3D Similarity Metrics

  • Shape Similarity (ST): Overlap of molecular volumes. Chromeno-pyrrol-dione cores in all analogues likely yield high ST scores (>0.8), suggesting conserved steric profiles.
  • Feature Similarity (CT) : Alignment of functional groups (e.g., methoxy, carboxylate). The target and ChemDiv 6391-0273 may achieve CT ≥0.5 due to shared hydrogen-bonding motifs.

Binary Fingerprint Similarity

  • Tanimoto Coefficient: Structural fingerprints of the target and ChemDiv 6391-0273 would show high similarity (>0.7) due to shared chromeno-pyrrol-dione and thiazole motifs. Lower scores (<0.5) are expected for 879577-91-0 due to divergent side chains.

Research Implications

Structure-Activity Relationships (SAR): Methoxy vs. dimethylamino groups on the phenyl ring may modulate target selectivity (e.g., kinase vs. GPCR binding) . Ethyl esters in the target compound could enhance metabolic stability compared to methyl esters in 847858-14-4 .

Drug Design Considerations: The chromeno-pyrrol-dione core is a conserved pharmacophore for protein binding. Substituent flexibility (e.g., methoxyethyl in 879577-91-0) may optimize solubility without compromising shape similarity .

Biological Activity

Ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C22H24N2O7S
  • Molecular Weight : 460.50 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole and thiazole moieties exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis5 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies have focused on its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : The compound demonstrated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.

This indicates that this compound may act through mechanisms involving cell cycle arrest and apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Induction of Oxidative Stress : The presence of methoxy and carbonyl groups can lead to increased reactive oxygen species (ROS) production, contributing to cytotoxic effects.
  • Interaction with DNA : The compound may intercalate into DNA or form adducts that disrupt replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of pyrrole derivatives and found them effective against multi-drug resistant bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Anticancer Research : Another research focused on thiazole derivatives demonstrated their potential in inhibiting tumor growth in vivo, providing a basis for further exploration of this compound as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.